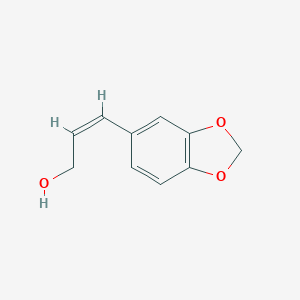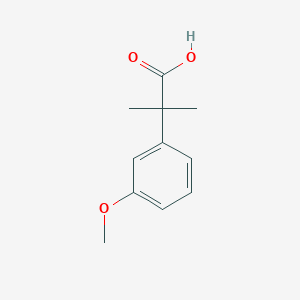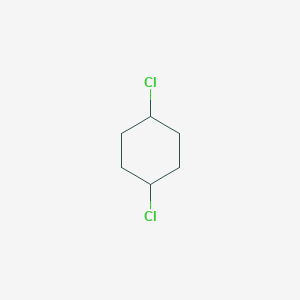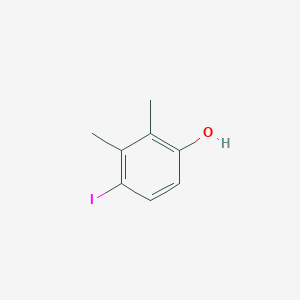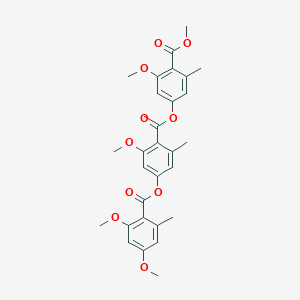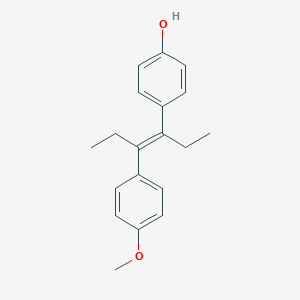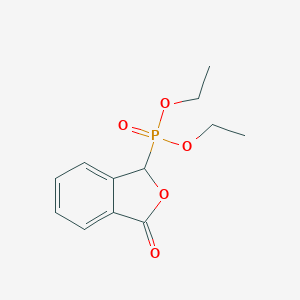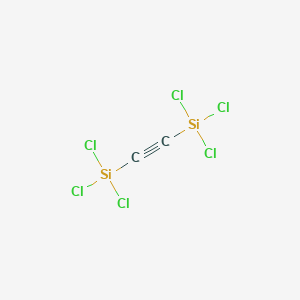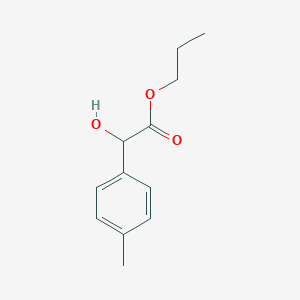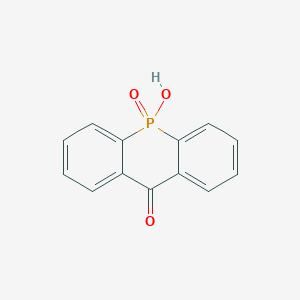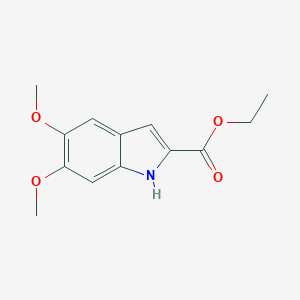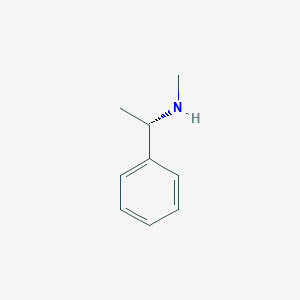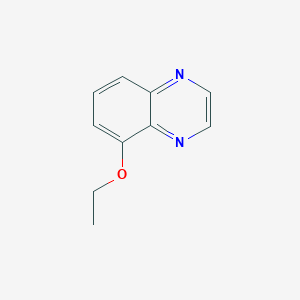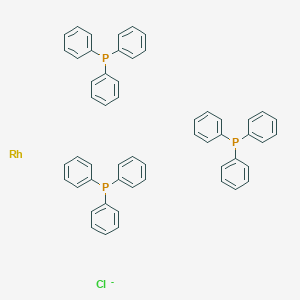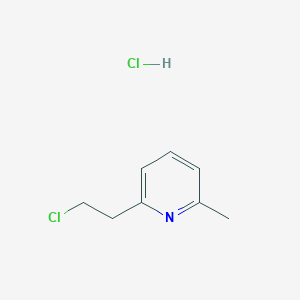
2-Picoline, 6-(2-chloroethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 6-(2-chloroethyl)-, hydrochloride, also known as MTX-211, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picoline family of compounds, which are widely used in the pharmaceutical and chemical industries. In
Wirkmechanismus
The mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is not fully understood, but it is thought to involve the disruption of DNA synthesis and repair. It may also affect the function of certain proteins involved in cell division and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system, and to have radioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is its potential as a novel anticancer agent. It has been shown to be effective against a variety of cancer cell lines, and may have fewer side effects than traditional chemotherapy agents. However, it also has some limitations. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 2-Picoline, 6-(2-chloroethyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Another area of interest is the exploration of the compound's potential use as a radioprotective agent, which could have important implications for cancer treatment. Finally, further research is needed to fully elucidate the mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride, which could lead to the development of more effective cancer treatments.
Synthesemethoden
2-Picoline, 6-(2-chloroethyl)-, hydrochloride can be synthesized using a variety of methods, including the reaction of 2-picoline with 2-chloroethylamine hydrochloride in the presence of a catalyst. The resulting compound can then be purified using standard techniques such as recrystallization or chromatography. The purity and yield of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and is being investigated as a potential treatment for various types of cancer. In addition, it has been studied for its potential use as a radioprotective agent, as well as its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
17944-62-6 |
|---|---|
Produktname |
2-Picoline, 6-(2-chloroethyl)-, hydrochloride |
Molekularformel |
C8H11Cl2N |
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H |
InChI-Schlüssel |
YWRMCDUVMFQGGN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
Andere CAS-Nummern |
17944-62-6 |
Synonyme |
PYRIDINE,2-(2-CHLOROETHYL-6-METHYL-HYDROCHLORIDE)(1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



